Ranatuerin-2SPa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFLNTVKDVAKDVAKDVAGKLLESLKCKITGCKS |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Ranatuerin 2spa
Precursor cDNA Cloning and Gene Identification
The identification and characterization of the gene encoding Ranatuerin-2SPa have been achieved through molecular cloning techniques, primarily using "shotgun" cloning of cDNA libraries derived from amphibian skin secretions. nih.govnih.gov This method involves extracting messenger RNA (mRNA) from the skin secretions, reverse transcribing it into complementary DNA (cDNA), and then amplifying and sequencing the cDNA to identify the precursor molecules. nih.gov
Specifically, techniques like 3'-Rapid Amplification of cDNA Ends (3'-RACE) are employed, often using degenerate primers designed to target conserved regions of AMP precursor sequences. nih.govnih.gov This approach has successfully led to the cloning and sequencing of cDNAs encoding precursors for various ranatuerin peptides, including those closely related to this compound. nih.govnih.govnih.gov The resulting nucleotide sequences are then deposited in genetic databases like GenBank for further analysis. nih.gov
Analysis of the cloned cDNA reveals a tripartite structure typical of amphibian AMP precursors: a signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence. iiitd.edu.innih.govias.ac.in This conserved structure is a hallmark of the ranatuerin family and provides insights into the evolutionary relationships and biosynthetic pathways of these peptides. nih.govnih.gov
Elucidation of Biosynthetic Pathways and Post-Translational Processing
The biosynthesis of this compound from its precursor protein involves a series of well-defined post-translational modifications. biopharmaspec.comnih.gov These modifications are essential for converting the inactive precursor into the final, biologically active antimicrobial peptide. The entire process begins with the translation of the mRNA into a prepropeptide, which then undergoes sequential processing steps. iiitd.edu.innih.gov
Signal Peptide and Acidic Spacer Region Analysis
The N-terminus of the this compound precursor contains a signal peptide, typically around 22 amino acids in length. nih.govnih.govnih.gov This hydrophobic sequence directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. ias.ac.inresearchgate.net The signal peptide is highly conserved among ranatuerin family members and other amphibian AMPs, suggesting a common evolutionary origin and a critical role in the secretory pathway. nih.goviiitd.edu.in
Pro-peptide Convertase Cleavage Sites
The transition from the inactive propeptide to the active mature peptide is mediated by specific enzymes known as pro-peptide convertases. uvic.cafrontiersin.org These enzymes recognize and cleave at specific sites within the precursor protein. In the case of this compound and other ranatuerins, the cleavage site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-KR-). uvic.canih.govnih.gov
This -KR- motif is a canonical cleavage site for subtilisin/kexin-like proprotein convertases, such as furin. frontiersin.orgdtu.dkwikipedia.org The cleavage event releases the mature peptide from the N-terminal signal peptide and acidic spacer region. nih.govnih.gov This proteolytic processing is a critical step in the activation of the peptide, ensuring that its antimicrobial activity is unleashed only after secretion from the host cells. uvic.cafrontiersin.org
Genetic Diversity and Orthologous/Paralogous Ranatuerin-2 (B1576050) Loci in Amphibians
The ranatuerin-2 gene family exhibits significant genetic diversity among different amphibian species, reflecting a rapid evolutionary divergence. imrpress.comoregonstate.edu This diversity is evident in the variations in amino acid sequences of the mature peptides, which are thought to arise from gene duplication events followed by positive selection. imrpress.comoregonstate.edu This evolutionary pressure likely drives the diversification of these peptides to effectively combat a wide and evolving range of microbial pathogens. oregonstate.edumdpi.com
Studies comparing the amino acid sequences of ranatuerin-2 peptides from various frog species have been used to construct phylogenetic trees, providing insights into the evolutionary relationships between these species. researchgate.netelkhornsloughctp.org The presence of multiple ranatuerin-2 loci within a single species suggests the existence of both orthologous (genes in different species that evolved from a common ancestral gene) and paralogous (genes related by duplication within a genome) forms. imrpress.comoregonstate.edu
For instance, different ranatuerin-2 variants have been identified in various North American and Asian frog species, with some showing high sequence conservation while others are more divergent. researchgate.netnih.gov This pattern of conservation and divergence highlights the dynamic nature of the ranatuerin-2 gene family and its importance in the adaptive immune strategies of amphibians. nih.govoregonstate.edu
Biological Activities and Associated Research Findings of Ranatuerin 2spa
Antimicrobial Research Spectrum
The primary mechanism through which ranatuerin-2 (B1576050) peptides exert their antimicrobial effects is by causing membrane disruption. vulcanchem.comexplorationpub.comnih.gov This action is facilitated by the electrostatic interaction between the positively charged peptide and the negatively charged components of microbial cell membranes, leading to permeabilization and cell lysis. explorationpub.com
Peptides of the ranatuerin-2 family have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comelkhornsloughctp.org For instance, ranatuerin-2CSa is effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 µM and against Escherichia coli with an MIC of 5 µM. nih.gov Another peptide, Ranatuerin-2PLx, showed activity against the methicillin-resistant strain of Staphylococcus aureus (MRSA). nih.gov The bioactivity of these peptides can be significantly enhanced through strategic amino acid substitutions. A cationicity- and hydrophobicity-enhanced variant, [Lys4,19, Leu20]R2AW(1-22)-NH₂, displayed exceptional antibacterial activity with MIC values between 2 and 8 µM against a range of bacteria. mdpi.comvulcanchem.com
| Peptide | Gram-positive Bacteria | MIC (µM) | Gram-negative Bacteria | MIC (µM) | Source |
|---|---|---|---|---|---|
| Ranatuerin-2CSa | S. aureus | 10 | E. coli | 5 | nih.gov |
| Ranatuerin-2PLx | MRSA | 256 | - | - | nih.gov |
| Ranatuerin-2Pb | S. aureus | 16-32 | E. coli | 16-32 | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | S. aureus | 2 | E. coli | 4 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | MRSA | 2 | P. aeruginosa | 8 | mdpi.com |
The antimicrobial activity of the ranatuerin family extends to fungal pathogens. Ranatuerin-1 has been shown to inhibit the growth of Candida albicans. nih.gov Similarly, Ranatuerin-2Pb is also active against C. albicans. nih.gov Furthermore, peptides from the ranatuerin-2 family have been identified as potent inhibitors of Batrachochytrium dendrobatidis, a chytrid fungus linked to global amphibian declines. nih.gov Studies have shown that these peptides can inhibit the growth of mature fungal cells at concentrations of 25 µM or less, and are effective against infectious zoospores at even lower concentrations. nih.gov
Bacterial biofilms present a significant challenge in clinical settings due to their resistance to conventional antibiotics. Research has shown that ranatuerin-2 peptides can both prevent the formation of and eradicate established biofilms. mdpi.comnih.gov Ranatuerin-2Pb and its truncated analogue, RPb, demonstrated the ability to inhibit and eradicate biofilms of Staphylococcus aureus. nih.gov Studies on Ranatuerin-2-AW (R2AW) and its analogues also confirmed anti-biofilm capabilities. mdpi.comvulcanchem.com The data below summarizes the concentrations required to inhibit biofilm formation (MBIC) and eradicate existing biofilms (MBEC).
| Peptide | Microorganism | MBIC (µM) | MBEC (µM) | Source |
|---|---|---|---|---|
| Ranatuerin-2Pb | S. aureus | 64 | 128 | nih.govresearchgate.net |
| RPb (analogue) | S. aureus | 64 | 128 | nih.govresearchgate.net |
| Ranatuerin-2Pb | E. coli | 64 | >128 | nih.govresearchgate.net |
| RPb (analogue) | E. coli | 64 | 128 | nih.govresearchgate.net |
| [Ser23,29]R2AW (analogue) | S. aureus | 128 | >256 | mdpi.com |
| [Ser23,29]R2AW (analogue) | E. coli | 128 | >256 | mdpi.com |
Antifungal Activity Investigations
Antiproliferative Research on Cancer Cell Lines
In addition to their antimicrobial properties, amphibian-derived AMPs like those in the ranatuerin-2 family have shown potential as anticancer agents. nih.govmdpi.com Their ability to selectively target and disrupt microbial membranes is thought to be similar to their action against cancer cells, which often have altered membrane compositions compared to normal cells. nih.gov
Ranatuerin-2 peptides exhibit dose-dependent inhibitory effects on the proliferation of various human cancer cell lines. nih.govnih.gov Ranatuerin-2PLx was found to inhibit a range of tumor cells, showing particular potency against the PC-3 prostate cancer cell line. nih.gov Similarly, Ranatuerin-2Pb demonstrated significant growth inhibition against lung (NCI-H157), breast (MCF-7), brain (U251MG), and prostate (PC-3) cancer cells. nih.gov The C-terminal 'Rana box' appears to play a critical role in this antiproliferative activity, as its removal in peptide analogues leads to a dramatic reduction in their potency against cancer cells. nih.govmdpi.com
| Peptide | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Ranatuerin-2PLx | PC-3 | Prostate | 5.79 | nih.gov |
| Ranatuerin-2PLx | MCF-7 | Breast | 10.31 | nih.gov |
| Ranatuerin-2Pb | NCI-H157 | Lung | 1.45 | nih.gov |
| Ranatuerin-2Pb | PC-3 | Prostate | 2.25 | nih.gov |
| Ranatuerin-2Pb | U251MG | Glioblastoma | 2.17 | nih.gov |
| Ranatuerin-2Pb | MCF-7 | Breast | 7.25 | nih.gov |
The antiproliferative effect of ranatuerin-2 peptides is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on Ranatuerin-2PLx using Annexin V-FITC/propidium iodide staining confirmed that the peptide induces early-stage apoptosis in PC-3 prostate cancer cells. nih.gov A key step in the apoptotic pathway is the activation of a family of cysteine proteases known as caspases. frontiersin.org Research has demonstrated that treatment of cancer cells with Ranatuerin-2PLx at a concentration of 5 µM leads to the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov This indicates that ranatuerin-2 peptides can trigger cancer cell death through a caspase-dependent apoptotic mechanism. nih.govnih.gov
Mechanisms of Inhibitory Effects on Cancer Cell Proliferation
Other Investigated Biological Modulations in Research Models
Ranatuerin-2SPa belongs to the ranatuerin-2 family of antimicrobial peptides (AMPs), which are primarily recognized for their antimicrobial and anticancer properties. imrpress.comnih.gov While direct research focusing on other biological modulations of this compound is not extensively documented in the current scientific literature, studies on closely related peptides within the ranatuerin-2 family provide significant insights into a broader range of potential biological activities. These activities, investigated in various research models, include effects on bacterial biofilms, immunomodulatory and anti-inflammatory responses, and hemolytic potential.
Biofilm Inhibition
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Certain ranatuerin peptides have demonstrated the ability to inhibit and eradicate these biofilms. For instance, Ranatuerin-2Pb, isolated from the frog Rana pipiens, has been shown to have a significant inhibitory and eradication effect on biofilms formed by the bacterium Staphylococcus aureus. nih.govmdpi.com This anti-biofilm activity represents a crucial therapeutic avenue beyond simple bactericidal effects.
| Peptide | Target Organism | Biofilm Modulation | Reference |
| Ranatuerin-2Pb | Staphylococcus aureus | Inhibition and Eradication | nih.govmdpi.com |
Immunomodulatory and Anti-inflammatory Effects
AMPs are increasingly recognized as key components of the innate immune system, capable of modulating immune responses. d-nb.infomdpi.com A recent study on Rana-2PN, a novel peptide from the Ranatuerin-2 family, has unveiled potent immunomodulatory functions. nih.gov Rana-2PN was found to effectively neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can trigger strong inflammatory responses. nih.gov The peptide also reduced inflammation in both cellular (RAW264.7 macrophage cells) and animal (carrageenan-induced mouse paw edema) models. nih.gov This dual action of antimicrobial and anti-inflammatory activity makes such peptides promising candidates for treating bacterial infections and the associated inflammation. nih.gov
Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of AMPs is their hemolytic activity, which is the ability to lyse red blood cells. An ideal AMP should exhibit high potency against microbial cells while having low toxicity towards host cells, such as erythrocytes. Peptides in the ranatuerin-2 family generally display low to moderate hemolytic activity. nih.govmdpi.com For example, Ranatuerin-2CSa, from Rana cascadae, shows broad-spectrum antibacterial action with low hemolytic activity, making it a potential candidate for drug development. elkhornsloughctp.org Similarly, Ranatuerin-2PLx demonstrated moderate hemolytic effects. nih.gov The balance between antimicrobial efficacy and hemolytic toxicity is a key focus in the design and modification of ranatuerin peptides for therapeutic use. nih.govnih.gov
| Peptide | Hemolytic Activity Level | Research Context | Reference |
| Ranatuerin-2CSa | Low | Considered a candidate for drug development due to its low toxicity. | elkhornsloughctp.org |
| Ranatuerin-2PLx | Moderate | Exhibited broad-spectrum antimicrobial and anticancer activities. | nih.gov |
| Ranatuerin-2Pb | Not specified, but analogues designed to reduce it | An analogue (RPb) was developed to decrease hemolytic effect while retaining antimicrobial spectrum. | nih.govmdpi.com |
| Ranatuerin-2-AW | Low | The natural peptide showed low hemolytic activity. | mdpi.com |
The diverse biological modulations observed in members of the ranatuerin-2 family—from disrupting biofilms to tempering inflammation—highlight the multifaceted nature of these peptides. While specific data for this compound remains to be elucidated, the activities of its family members strongly suggest that its own biological profile may extend beyond direct antimicrobial action, warranting further investigation.
Mechanisms of Action of Ranatuerin 2spa at the Molecular and Cellular Level
Membrane Permeabilization and Disruption Models
The primary and most extensively studied mechanism of action for ranatuerin-family peptides is the permeabilization and subsequent disruption of microbial cell membranes. researchgate.netnih.gov This process is initiated by electrostatic attraction and culminates in the formation of pores or a general destabilization of the lipid bilayer. explorationpub.com
The initial contact between Ranatuerin-2SPa and a microbial cell is governed by electrostatic forces. explorationpub.commdpi.com Bacterial membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which give the microbial surface a net anionic charge. mdpi.comfrontiersin.org this compound, as a cationic peptide, is electrostatically drawn to this negatively charged surface. imrpress.comfrontiersin.org
This attraction facilitates the accumulation of peptide molecules on the bacterial membrane. frontiersin.org The initial binding is driven by the affinity between the cationic amino acid residues of the peptide (like lysine (B10760008) and arginine) and the anionic phosphate (B84403) groups of the phospholipids (B1166683) in the bacterial membrane. mdpi.comfrontiersin.org This electrostatic interaction is a crucial first step, serving as a recognition and selectivity mechanism that concentrates the peptide at its site of action, distinguishing it from the typically neutral charge of host cell membranes. mdpi.comfrontiersin.org Research on various AMPs shows a strong correlation between the magnitude of the positive charge and biological activity, up to an optimal threshold. mdpi.com
In an aqueous solution, this compound is likely to be structurally disordered. nih.govmdpi.com However, upon encountering the membrane-mimetic environment of the lipid bilayer, it undergoes a significant conformational change, folding into an amphipathic α-helical structure. nih.govnih.gov This structural shift is a hallmark of many ranatuerin peptides and is critical for their function. nih.gov Circular dichroism (CD) spectra analysis of related ranatuerin peptides confirms the transition from a random coil in aqueous solution to a distinct α-helix in a membrane-like environment. nih.gov
This induced amphipathic helix possesses two distinct faces: a hydrophobic (non-polar) face and a hydrophilic (polar) face. mdpi.com The positively charged, hydrophilic residues remain interactive with the polar head groups of the phospholipids, while the hydrophobic residues are driven to insert into the non-polar, acyl-chain core of the lipid bilayer. imrpress.comfrontiersin.org This insertion disrupts the local membrane structure and is the precursor to complete permeabilization. mdpi.com The stability and orientation of this amphipathic structure within the membrane are key determinants of its disruptive power. arxiv.org For example, studies on related ranatuerin peptides with a helix-kink-helix motif suggest that one helical segment may insert into the bilayer while the other remains attached to the lipid surface, contributing to membrane destabilization. nih.gov
Following membrane insertion, aggregates of this compound molecules are believed to permeabilize the membrane by forming pores or causing generalized destabilization, leading to the leakage of cellular contents and cell death. imrpress.comsmolecule.com Several models have been proposed to describe this process, and the specific mechanism may depend on factors like peptide concentration. mdpi.comsmolecule.com
Barrel-Stave Model: In this model, the inserted α-helical peptides aggregate within the membrane, orienting themselves perpendicular to the lipid bilayer. The hydrophobic surfaces of the helices face outward, interacting with the lipid tails, while the hydrophilic surfaces face inward to form the lining of an aqueous channel or pore. mdpi.commdpi.com This structure resembles the staves of a barrel, creating a stable transmembrane channel through which ions and other cytoplasmic contents can escape. mdpi.com
Toroidal Pore Model: This model also involves the formation of a transmembrane pore. However, the peptides, along with the polar head groups of the lipid molecules, bend and fold back on themselves, creating a continuous channel lined by both the hydrophilic faces of the peptides and the lipid head groups. mdpi.com This creates a "wormhole" that disrupts the lipid packing and induces positive curvature in the membrane. mdpi.com This model is characterized by the direct interaction between the peptide and the lipid head groups throughout the pore structure. mdpi.com
Carpet Model: In the "carpet" or detergent-like model, the peptides first accumulate on the surface of the membrane, parallel to the lipid bilayer, effectively coating it like a carpet. imrpress.commdpi.com This binding is driven by electrostatic interactions. imrpress.com Once a critical threshold concentration is reached, the peptides cause a catastrophic loss of membrane integrity by disrupting the bilayer in a detergent-like manner, leading to the formation of transient holes or micelles rather than discrete, stable pores. mdpi.commdpi.com
| Model | Peptide Orientation | Lipid Involvement in Pore | Resulting Structure |
|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane, aggregated | Lipid tails interact with hydrophobic peptide face | Stable, peptide-lined aqueous channel |
| Toroidal | Perpendicular to membrane, associated with lipids | Lipid head groups bend to line the pore | Continuous pore lined by peptides and lipids |
| Carpet | Parallel to membrane surface | No stable pore; lipids form micelles with peptides | General membrane dissolution, micellization |
The prevailing mechanism for ranatuerin peptides is thought to be membrane disruption, and experimental evidence, such as membrane permeability assays using fluorescent dyes like SYTOX™ Green, confirms that these peptides can rapidly compromise membrane integrity. nih.govnih.gov
Amphipathic Secondary Structure Formation and Membrane Insertion
Intracellular Target Interactions
For some AMPs that successfully enter the cytoplasm, a key target is the pool of cellular nucleic acids (DNA and RNA). mdpi.com The cationic nature of these peptides facilitates binding to the negatively charged phosphate backbone of nucleic acids. This interaction can interfere with critical cellular functions in several ways. Studies on peptides like buforin have shown they can pass through the membrane and act on intracellular targets. nih.gov This binding can lead to the condensation or denaturation of DNA, physically preventing its use as a template for replication and transcription, thereby halting cell division and protein synthesis. mdpi.com
Another potential intracellular mechanism is the inhibition of protein synthesis. mdpi.com After entering the cell, AMPs could bind to ribosomes or other components of the translational machinery. This binding could disrupt the synthesis of essential proteins, leading to a cascade of metabolic failures and ultimately contributing to cell death. While the primary action of this compound is considered membranolytic, the possibility of these secondary intracellular actions contributing to its potent antimicrobial profile cannot be excluded, reflecting a common theme in the evolution of these host defense molecules. mdpi.comfrontiersin.org
Modulation of Other Essential Intracellular Processes
The primary mechanism of action attributed to many antimicrobial peptides, including those in the ranatuerin family, involves the disruption of the cell membrane. imrpress.com Beyond this, it is hypothesized that some antimicrobial peptides can translocate into the cell and interact with intracellular components, thereby disrupting essential cellular processes. imrpress.com
However, based on a thorough review of the current scientific literature, there are no specific studies that have investigated or identified the modulation of other essential intracellular processes by this compound. Research has predominantly focused on the broader family of ranatuerin peptides and their membrane-disrupting capabilities. Therefore, detailed research findings on the specific intracellular targets and pathways modulated by this compound are not available at this time.
Comparative Analysis of Mechanisms across Different Target Cell Types
A comparative analysis of the mechanisms of action of this compound across different target cell types (e.g., Gram-positive vs. Gram-negative bacteria, fungal cells, or cancerous vs. non-cancerous mammalian cells) would provide valuable insights into its specificity and therapeutic potential. Such studies are crucial for understanding the spectrum of activity and potential applications of an antimicrobial peptide.
Despite the importance of such comparative data, there is a notable lack of published research focusing specifically on a comparative analysis of the mechanisms of this compound. While studies on other members of the ranatuerin-2 (B1576050) family have demonstrated varying activities against different microbial species, this specific information is not available for this compound. The peptide has been identified in the Northern Leopard Frog, Rana septentrionalis, and utilized as an outgroup in a phylogenetic analysis of ranatuerin-2 peptides, which aids in its classification but does not provide functional or comparative mechanistic data. elkhornsloughctp.org
Table 1: Investigated Aspects of this compound
| Aspect | Research Findings |
| Family | Ranatuerin-2 imrpress.com |
| Origin | Rana septentrionalis (Northern Leopard Frog) elkhornsloughctp.org |
| Primary Mechanism of Action | Presumed to be membrane permeabilization, characteristic of the ranatuerin family. imrpress.com |
| Intracellular Process Modulation | No specific data available. |
| Comparative Mechanistic Studies | No specific data available. |
Structure Activity Relationship Sar Studies and Rational Design of Ranatuerin 2spa Analogs
Primary Amino Acid Sequence Determinants of Ranatuerin-2SPa Activity
The primary amino acid sequence of ranatuerin-2 (B1576050) peptides, while poorly conserved across different species, is a fundamental determinant of their bioactivity. mdpi.com These peptides are characterized by a variable N-terminal region and a more conserved C-terminal domain. mdpi.comresearchgate.net The specific arrangement of amino acids dictates key physicochemical properties such as charge, hydrophobicity, and amphipathicity, which in turn influence their antimicrobial and anticancer capabilities. mdpi.comnih.gov
Studies on various ranatuerin-2 family members have shown that even minor changes in the amino acid sequence can significantly impact their biological effects. For instance, the substitution of specific residues can either enhance or diminish antimicrobial potency against different bacterial strains. nih.gov The primary sequence dictates the peptide's ability to interact with and disrupt microbial cell membranes, a key mechanism of their action. nih.govimrpress.com
Role of Secondary and Tertiary Structures (e.g., Alpha-Helical Content)
Upon interacting with a membrane-mimicking environment, ranatuerin-2 peptides typically adopt an α-helical secondary structure. nih.govmdpi.com This amphipathic helix, with distinct hydrophobic and hydrophilic faces, is crucial for its biological activity. mdpi.comnih.gov The hydrophobic face interacts with the lipid core of the bacterial membrane, while the cationic residues on the hydrophilic face engage with the negatively charged components of the membrane surface. nih.govimrpress.com
The stability and extent of this α-helical conformation are influenced by the primary amino acid sequence. nih.govmdpi.com Circular dichroism studies have confirmed the α-helical character of ranatuerin peptides in membrane-like environments. nih.gov The degree of helicity often correlates with the peptide's lytic activity; however, a higher helical content does not always translate to increased antimicrobial potency, suggesting a complex interplay of structural factors. mdpi.commdpi.com
Significance of the C-terminal "Rana Box" and Disulfide Bridge in this compound Function
A characteristic feature of many ranatuerin-2 peptides is the presence of a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This cyclic heptapeptide (B1575542) or hexapeptide structure has been a subject of considerable investigation to determine its functional significance. mdpi.commdpi.com
Interestingly, studies involving the truncation or modification of this domain have yielded varied results. In some instances, the removal of the Rana box and the disruption of the disulfide bridge were found to have a minimal impact on the antibacterial activity of the peptide, suggesting it may be dispensable for this particular function. mdpi.comnih.govmdpi.com However, for other biological activities, such as anticancer effects, the Rana box appears to be more critical, with its removal leading to a significant decrease in antiproliferative activity. mdpi.com This suggests that the Rana box may play a role in the peptide's affinity for cancer cells. mdpi.com
Impact of Amino Acid Substitutions and Truncations on this compound Bioactivity
Systematic modifications through amino acid substitutions and truncations have provided valuable insights into the structure-activity relationships of ranatuerin-2 peptides. These alterations can fine-tune the peptide's biological profile, enhancing desired activities while potentially reducing unwanted side effects.
Modulation of Cationicity and Hydrophobicity
The balance between cationicity (net positive charge) and hydrophobicity is a critical determinant of the bioactivity of antimicrobial peptides, including this compound. mdpi.commdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can enhance the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane. mdpi.comnih.gov
Similarly, modulating hydrophobicity by substituting or adding hydrophobic amino acids like leucine (B10760876) can improve the peptide's ability to insert into and disrupt the lipid bilayer of the membrane. mdpi.commdpi.com Research has demonstrated that enhancing both cationicity and hydrophobicity in a ranatuerin-2 analog can lead to significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov For example, the substitution of an aspartic acid residue with lysine and the introduction of a leucine residue in a truncated ranatuerin-2 analog resulted in a variant with markedly improved bioactivity. mdpi.com
Table 1: Impact of Amino Acid Substitutions on the Bioactivity of Ranatuerin-2 Analogs
| Analog | Modification | Effect on Bioactivity | Reference |
|---|---|---|---|
| [Lys⁸] ranatuerin-1 | Asn-8 → Lys | Increased potency against Gram-positive and Gram-negative bacteria and C. albicans | nih.gov |
| [Ala²²] ranatuerin-1 | Asn-22 → Ala | 3.5-fold increase in hemolytic activity | nih.gov |
Effects of C-terminal Amidation on Activity Profiles
C-terminal amidation is a common post-translational modification in many antimicrobial peptides and has been shown to influence their activity. mdpi.comresearchgate.net The presence of a C-terminal amide group can neutralize the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. researchgate.net This modification can also enhance the peptide's helical stability. mdpi.com
In the context of ranatuerin-2 analogs, C-terminal amidation has been shown to compensate for the loss of activity that can occur with the removal of the Rana box. mdpi.com A truncated ranatuerin-2 peptide lacking the Rana box showed no antibacterial activity, but its C-terminally amidated counterpart exhibited activity similar to the native peptide. mdpi.com This suggests that amidation can enhance the peptide's interaction with the bacterial membrane, mitigating the negative impact of the cyclic domain's absence on antibacterial function. mdpi.com However, the effect of C-terminal amidation can be variable, with some studies showing it can increase, decrease, or have no effect on the antimicrobial and anticancer efficacy of different peptides. nih.gov
Strategies for Rational Design and Optimization of this compound Derivatives
The insights gained from structure-activity relationship studies provide a foundation for the rational design of novel this compound derivatives with improved therapeutic potential. mdpi.comrsc.org The primary goal is to enhance antimicrobial and/or anticancer potency while minimizing toxicity to host cells.
Key strategies for the rational design of this compound analogs include:
Targeted Amino Acid Substitutions: Replacing specific amino acids to increase cationicity and optimize hydrophobicity, thereby improving membrane interaction and disruption. mdpi.commdpi.com
Truncation and Hybridization: Creating shorter, more potent, and potentially less toxic analogs by removing non-essential domains. nih.gov
Modulating Helicity and Amphipathicity: Designing sequences that promote a stable and well-defined amphipathic α-helical structure to enhance membrane permeabilization. mdpi.comnih.gov
C-terminal Modification: Utilizing amidation to enhance positive charge and compensate for structural truncations. mdpi.com
By employing these strategies, researchers have successfully designed ranatuerin-2 analogs with significantly enhanced bioactivity. mdpi.comnih.gov For example, a rationally designed analog, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, demonstrated remarkable improvements in both antibacterial and anticancer activities, highlighting the potential of these design principles. mdpi.com
Table 2: Rationally Designed Ranatuerin-2 Analogs and their Properties
| Peptide | Sequence | Design Strategy | Key Findings | Reference |
|---|---|---|---|---|
| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncation (Rana box removal) and C-terminal amidation | Similar antibacterial activity to the native peptide, but decreased antiproliferative activity. | mdpi.com |
Advanced Research Methodologies and Analytical Approaches for Ranatuerin 2spa
Advanced Chromatographic Techniques for Isolation and Purification
The initial step in studying Ranatuerin-2SPa involves its isolation and purification from complex biological mixtures, typically the skin secretions of frogs. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique in this process, valued for its high resolution and efficiency in separating peptides. mdpi.comijpsjournal.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalently used method for peptide purification. nih.govmdpi.commdpi.com This technique separates molecules based on their hydrophobicity. mdpi.com The crude skin secretions are often first partially purified using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges, before being subjected to RP-HPLC. nih.gov
For the purification of this compound and other similar peptides, a multi-step chromatographic approach is often employed to achieve high purity. mdpi.comresearchgate.net This typically involves a primary separation on an octadecylsilyl-silica (C18) column. nih.gov To obtain a homogenous peptide, further purification steps using columns with different selectivities, such as butylsilyl (C4) or diphenylmethylsilyl-silica, may be necessary. nih.gov The elution of the peptides is monitored by measuring the absorbance at specific wavelengths, usually in the range of 190–300 nm. mdpi.com
The mobile phase in RP-HPLC typically consists of a binary system: an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent, commonly acetonitrile (B52724) (MeCN). mdpi.com A linear gradient of the organic solvent is used to elute the bound peptides from the column. mdpi.comresearchgate.net
The following table summarizes the typical chromatographic steps used in the isolation and purification of antimicrobial peptides like this compound.
| Chromatographic Step | Stationary Phase | Principle of Separation | Typical Use |
| Solid-Phase Extraction | C18 Cartridge | Hydrophobicity | Initial clean-up and partial purification of crude extract. nih.gov |
| Primary RP-HPLC | Octadecylsilyl-silica (C18) | Hydrophobicity | Main purification step to separate individual peptides. nih.gov |
| Secondary RP-HPLC | Butylsilyl-silica (C4) | Hydrophobicity (different selectivity) | Further purification of semi-pure fractions to achieve homogeneity. nih.gov |
| Tertiary RP-HPLC | Diphenylmethylsilyl-silica | Hydrophobicity (alternative selectivity) | Final polishing step for highly pure peptide isolation. nih.gov |
| Size-Exclusion Chromatography | Superdex or similar | Molecular Size | Can be used as an initial fractionation step before RP-HPLC. researchgate.net |
Spectroscopic and Biophysical Methods for Structural Elucidation
Once a pure sample of this compound is obtained, a combination of spectroscopic and biophysical methods is employed to determine its primary, secondary, and tertiary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides and proteins in solution. usda.govtaborelec.comjeolusa.com For peptides like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.
¹H NMR is one of the most common forms of NMR used to gain structural information. libretexts.org The chemical shifts of the proton signals provide information about the local electronic environment of each proton in the peptide. libretexts.org The number and position of these shifts can help identify the types of amino acid residues present. libretexts.org
To determine the complete three-dimensional structure, a series of 2D NMR experiments are necessary. These include:
Total Correlation Spectroscopy (TOCSY): This experiment identifies all protons within a single amino acid spin system.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space (typically within 5 Å), providing crucial distance constraints for structure calculation.
The data obtained from these NMR experiments are then used in computational software to calculate and refine the three-dimensional structure of this compound.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. colorado.edudiamond.ac.uk This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. colorado.eduhtlbio.com
The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides characteristic signals for different types of secondary structures. colorado.eduphotophysics.com
α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. photophysics.com
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
Random coil: Typically exhibits a strong negative band around 200 nm.
By analyzing the CD spectrum of this compound, researchers can estimate the proportion of α-helical, β-sheet, and random coil content in its structure. uzh.ch This technique is also valuable for studying conformational changes that may occur when the peptide interacts with membrane-mimicking environments, such as detergents or lipids. frontiersin.org
Mass Spectrometry-Based Structural Analysis
Mass spectrometry (MS) is an indispensable tool for the structural analysis of peptides, providing highly accurate molecular weight information and sequence data. biopharmaspec.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for the initial determination of the molecular weight of the purified peptide. tandfonline.comelkhornsloughctp.org This technique is rapid and can confirm the presence of post-translational modifications, such as C-terminal amidation or the formation of disulfide bridges, by comparing the measured mass with the theoretical mass calculated from the amino acid sequence. elkhornsloughctp.org
Tandem Mass Spectrometry (MS/MS) is employed for de novo sequencing of the peptide. In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. By analyzing the mass differences between the fragment ions, the amino acid sequence can be deduced. This is often done in conjunction with automated Edman degradation for sequence confirmation. nih.gov
Quantitative Cross-linking/Mass Spectrometry (QCLMS) can be used to probe the three-dimensional structure and interactions of proteins and their complexes. rappsilberlab.org This technique involves chemically cross-linking residues that are in close proximity and then identifying these cross-linked pairs by mass spectrometry. nih.gov
Molecular Cloning and Genetic Manipulation Techniques
To understand the biosynthesis of this compound and to produce it recombinantly, molecular cloning techniques are employed. studysmarter.co.uknumberanalytics.com This approach involves isolating the gene that encodes the peptide and expressing it in a suitable host organism. numberanalytics.com
The process typically begins with the extraction of total RNA from the frog's skin. mdpi.com Due to the conserved nature of the signal peptide and 3'-untranslated regions of antimicrobial peptide precursor cDNAs, specific primers can be designed for use in reverse transcription-polymerase chain reaction (RT-PCR) and 3'-rapid amplification of cDNA ends (3'-RACE) to amplify the target gene. mdpi.comspringernature.com
The amplified cDNA, which encodes the precursor protein of this compound, is then cloned into a suitable expression vector, such as a plasmid. studysmarter.co.uk This recombinant vector is introduced into a host organism, commonly bacteria like E. coli, for replication. studysmarter.co.uk The host organism then produces the precursor peptide, which can be subsequently cleaved to yield the mature this compound.
Genetic manipulation techniques, such as site-directed mutagenesis, can be used to create analogs of this compound with altered amino acid sequences. genscript.com This allows for structure-activity relationship studies to identify key residues responsible for its biological activity and to potentially design more potent or selective peptides. nih.govnih.gov
High-Throughput In Vitro and Ex Vivo Bioactivity Assays
To evaluate the biological activity of this compound, a variety of high-throughput in vitro and ex vivo assays are utilized. These assays are designed to screen the peptide against a range of microbial pathogens and to assess its potential effects on host cells.
In Vitro Antimicrobial Susceptibility Testing: The antimicrobial activity of this compound is typically assessed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). nih.gov This involves exposing various strains of bacteria (both Gram-positive and Gram-negative) and fungi to serial dilutions of the peptide in microtiter plates. nih.govtandfonline.com The growth of the microorganisms is monitored, and the MIC is defined as the lowest concentration of the peptide that inhibits visible growth.
Hemolytic Activity Assays: To assess the potential toxicity of this compound towards eukaryotic cells, its hemolytic activity against red blood cells is measured. This is a crucial step in evaluating the peptide's selectivity for microbial cells over host cells.
Cytotoxicity Assays: The effect of the peptide on the viability of various cell lines, including normal and cancerous cells, can be evaluated using assays such as the MTT or neutral red uptake (NRU) assay. mdpi.comresearchgate.net
Ex Vivo and In Vivo Models: To further investigate the efficacy of this compound, ex vivo and in vivo models can be employed. nih.govfrontiersin.org These may include models of infection to determine if the peptide can effectively combat pathogens in a more complex biological environment. nih.gov
The following table provides an overview of common bioactivity assays for antimicrobial peptides.
| Assay Type | Purpose | Typical Method | Key Measurement |
| In Vitro Antimicrobial | To determine the antimicrobial spectrum and potency. | Broth microdilution assay. nih.gov | Minimum Inhibitory Concentration (MIC). |
| Hemolytic Activity | To assess toxicity against red blood cells. | Incubation with erythrocytes and measurement of hemoglobin release. | Percentage of hemolysis. |
| In Vitro Cytotoxicity | To evaluate toxicity against mammalian cells. | MTT or NRU assay with cultured cell lines. mdpi.com | Cell viability or IC50 value. |
| Ex Vivo/In Vivo Efficacy | To test the peptide's effectiveness in a biological system. | Infection models (e.g., in waxworms or mice). nih.govfrontiersin.org | Reduction in microbial load, survival rate. |
Quantitative Determination of Minimal Inhibitory and Bactericidal Concentrations
A fundamental step in evaluating the antimicrobial efficacy of this compound and related peptides is the quantitative determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govfrontiersin.org
The most common method employed for determining MIC is the broth microdilution assay. nih.govnih.gov In this procedure, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in 96-well microtiter plates. A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is then added to each well. jmb.or.kr After incubation, typically for 16-24 hours at 37°C, the plates are visually inspected or read with a microplate reader to identify the lowest peptide concentration that has inhibited bacterial growth. nih.govfrontiersin.org
The MBC is subsequently determined by taking aliquots from the wells that show no visible growth in the MIC assay and plating them onto an agar (B569324) medium without the peptide. After further incubation, the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability is identified as the MBC.
Research on various ranatuerin peptides has demonstrated their broad-spectrum activity. For instance, Ranatuerin-2CSa showed an MIC of 32 µM against both E. coli and S. aureus. elkhornsloughctp.org Analogs of Ranatuerin-2 (B1576050) (R2AW) have been designed to optimize this activity, with some variants showing significantly improved MICs against a range of bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov
Table 1: Minimal Inhibitory Concentrations (MIC) of Selected Ranatuerin Peptides
| Peptide | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) | MRSA (μM) | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 8 | 16 | 128 | 32 | nih.gov |
| RPb (truncated Ranatuerin-2Pb) | 8 | 8 | 32 | 16 | nih.gov |
| R2AW | 32 | 32 | >256 | 256 | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 4 | 8 | 16 | 8 | nih.gov |
| Ranatuerin-2CSa | 32 | 32 | - | - | elkhornsloughctp.org |
Biofilm Inhibition and Eradication Assays
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. frontiersin.org Therefore, the ability of peptides like this compound to both prevent the formation of and eradicate established biofilms is a critical area of investigation. nih.gov
Assays to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) are employed. nih.gov
Biofilm Inhibition (MBIC) Assay : To assess the prevention of biofilm formation, various concentrations of the peptide are mixed with a bacterial suspension in 96-well plates. nih.gov The plates are then incubated to allow for biofilm growth. After incubation, non-adherent planktonic cells are washed away. nih.gov
Biofilm Eradication (MBEC) Assay : To test the ability to destroy mature biofilms, bacteria are first cultured in plates to allow for biofilm formation. nih.gov The planktonic cells are removed, and the remaining pre-formed biofilms are then treated with different peptide concentrations. nih.gov
In both assays, the remaining biofilm biomass is quantified using a crystal violet staining method. The biofilm is fixed (e.g., with methanol), stained with 0.1% crystal violet, and then the stain is solubilized (e.g., with 30% acetic acid). The absorbance of the resulting solution is measured, typically at 595 nm, to determine the extent of biofilm inhibition or eradication. nih.gov Studies on Ranatuerin-2Pb and its analogs have shown their effectiveness in both inhibiting and eradicating S. aureus biofilms. nih.gov Similarly, designed analogs of R2AW demonstrated variable but significant antibiofilm activities. nih.gov
Table 2: Antibiofilm Activity of Ranatuerin-2Pb and its Analogues against S. aureus
| Peptide | MBIC (μM) | MBEC (μM) | Reference |
|---|---|---|---|
| Ranatuerin-2Pb | 16 | 32 | nih.gov |
| RPa (truncated) | 32 | 64 | nih.gov |
| RPb (truncated) | 8 | 16 | nih.gov |
Cell Viability and Apoptosis Assays for Cancer Research
Beyond their antimicrobial properties, many ranatuerin peptides are investigated for their anticancer potential. nih.gov This involves assessing their ability to reduce cancer cell viability and induce apoptosis (programmed cell death).
Cell Viability Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability. nih.govmdpi.com Living cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals. mdpi.com This assay is used to determine the IC₅₀ value, which is the peptide concentration that inhibits the proliferation of 50% of the cancer cells. nih.gov Ranatuerin-2PLx and Ranatuerin-2Pb have shown dose-dependent inhibitory effects against various human cancer cell lines, including prostate (PC-3), lung (NCI-H157), and breast (MCF-7) cancer cells. nih.govnih.gov
Apoptosis Assays : To confirm that cell death occurs via apoptosis, several methods are used:
Annexin V/Propidium Iodide (PI) Staining : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that binds with high affinity to PS and, when conjugated to a fluorescent tag (like FITC), can identify early apoptotic cells via flow cytometry or fluorescence microscopy. nih.govnih.gov PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation. nih.gov
Caspase Activity Assays : Apoptosis is executed by a family of proteases called caspases. sartorius.com.cn The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.govnih.gov Assays using fluorogenic substrates that release a fluorescent molecule upon cleavage by an active caspase can quantify this activation. sartorius.com.cn For example, the activation of Caspase-3 was observed in PC-3 cells treated with Ranatuerin-2PLx. nih.gov
LDH Release Assay : Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a characteristic of late apoptosis or necrosis. nih.gov Measuring LDH activity in the supernatant provides an index of cytotoxicity. nih.gov
Table 3: Anticancer Activity (IC₅₀) of Ranatuerin-2Pb and Ranatuerin-2PLx
| Peptide | PC-3 (Prostate) (μM) | NCI-H157 (Lung) (μM) | MCF-7 (Breast) (μM) | U251MG (Glioblastoma) (μM) | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 2.25 | 1.45 | 7.25 | 2.17 | nih.gov |
| Ranatuerin-2PLx | 5.79 | 12.51 | 10.66 | 20.19 | nih.gov |
Membrane Permeability and Leakage Assays
The primary mechanism of action for most antimicrobial peptides, including ranatuerins, is the disruption of microbial cell membranes. nih.gov Assays that measure membrane permeabilization are therefore crucial.
A common method uses the fluorescent dye SYTOX Green. nih.gov This dye is impermeant to cells with intact plasma membranes. However, upon membrane permeabilization, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.gov By monitoring the fluorescence intensity over time after adding the peptide to a bacterial suspension, the rate and extent of membrane damage can be quantified. nih.gov
Additionally, time-killing kinetic assays are performed to understand how quickly a peptide can kill bacteria. nih.gov In these experiments, bacteria are incubated with the peptide at various concentrations (often multiples of the MIC), and at different time points, aliquots are removed, diluted, and plated to count the number of surviving colony-forming units (CFU). Peptides that act via membrane disruption, like the ranatuerin analog [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, typically exhibit very rapid killing kinetics, often reducing bacterial viability by several orders of magnitude within minutes. nih.gov
In Silico Modeling and Computational Chemistry Approaches
Computational methods are invaluable for understanding peptide structure-activity relationships and for guiding the design of new, more effective molecules.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between a peptide and a lipid bilayer, which are difficult to capture experimentally. biorxiv.orghereon.de Using force fields like CHARMM36, researchers can model the peptide and a membrane system (representing either a bacterial or mammalian cell membrane) in a simulated aqueous environment. biorxiv.org
These simulations can visualize and analyze:
The initial binding of the peptide to the membrane surface, often driven by electrostatic interactions between the cationic peptide and anionic lipids in bacterial membranes. hereon.de
The subsequent insertion of the peptide's hydrophobic regions into the lipid core. kcl.ac.uk
Changes in the peptide's secondary structure (e.g., folding into an α-helix) upon membrane interaction. hereon.de
The formation of pores or other membrane defects that lead to leakage and cell death. biorxiv.orgkcl.ac.uk
By running simulations for nanoseconds to microseconds, the free energy landscape of peptide translocation across the membrane can be calculated, revealing the energetic barriers and favorable states of the process. biorxiv.org This information is critical for understanding the molecular basis of a peptide's antimicrobial potency and its selectivity for microbial over host cells.
Homology Modeling and De Novo Peptide Design
Homology modeling , or comparative modeling, is a computational technique used to predict the three-dimensional structure of a peptide or protein based on its amino acid sequence and its similarity to a related protein whose structure has been experimentally determined. youtube.commdpi.com For many ranatuerin peptides, where experimental structures are lacking, homology modeling provides crucial structural predictions, often revealing a characteristic N-terminal α-helical domain. nih.govnih.gov
This structural information is foundational for de novo peptide design . nih.govmdpi.comscielo.br This approach involves the rational modification of a natural peptide sequence to create novel analogs with enhanced properties. nih.gov Researchers can systematically alter features like net positive charge, hydrophobicity, and amphipathicity by substituting specific amino acids. nih.govnih.gov For example, a study on Ranatuerin-2 (R2AW) progressively designed five new analogs by substituting residues to increase cationicity and hydrophobicity, which resulted in a variant with significantly optimized antibacterial and anticancer activities. nih.gov This iterative process of design, synthesis, and biological testing, guided by computational predictions, accelerates the development of peptides with improved therapeutic potential. kcl.ac.uk
Evolutionary Biology and Phylogenetics of Ranatuerin 2 Peptides
Phylogenetic Relationships among Ranatuerin-2 (B1576050) Sequences from Different Species
The primary structures of ranatuerin-2 peptides are often poorly conserved between different frog species. core.ac.ukmdpi.com This molecular heterogeneity makes them valuable markers for exploring the evolutionary relationships among ranid frogs. nih.govresearchgate.net Cladistic analyses based on the amino acid sequences of ranatuerin-2 peptides have been employed to infer phylogenetic connections. core.ac.ukelkhornsloughctp.org
For example, a phylogenetic tree generated from the amino acid sequences of ranatuerin-2 peptides from the Amerana species group (a group of North American frogs) demonstrated a segregation into two main clades. elkhornsloughctp.org One clade includes Rana cascadae, Rana muscosa, and Rana aurora, while the other contains Rana draytonii, Rana boylii, and Rana luteiventris. elkhornsloughctp.org This grouping is consistent with analyses based on mitochondrial gene sequences. elkhornsloughctp.org In such studies, a specific ranatuerin peptide, like Ranatuerin-2SPa from the mink frog (Lithobates septentrionalis), has been used as an outgroup to polarize the relationships within the ingroup taxa. elkhornsloughctp.org
Similarly, analysis of ranatuerin-2 sequences from various North American frogs belonging to the genera Rana and Lithobates provides some support for the division of these species, although the evidence is considered less definitive than that from other peptide families like brevinin-1. core.ac.uk The ranatuerin-2 peptides from the genus Rana tend to cluster together, but this clade sometimes includes sequences from Lithobates species, indicating a complex evolutionary history. core.ac.uk The significant variation in amino acid sequences, often involving residue deletions, highlights the rapid evolution of this peptide family. core.ac.uk
The following table displays a selection of ranatuerin-2 peptides and their species of origin, illustrating the diversity within this family.
| Peptide Name | Species of Origin |
| This compound | Lithobates septentrionalis (Mink Frog) |
| Ranatuerin-2CSa | Rana cascadae (Cascades Frog) |
| Ranatuerin-2P | Rana pipiens (Northern Leopard Frog) |
| Ranatuerin-2BPa | Ancestral peptide of R. pipiens and R. blairi |
| Ranatuerin-2Pb | Rana pipiens (Northern Leopard Frog) |
| Ranatuerin-2ZHa | Rana zhenhaiensis |
| Ranatuerin-2DN1 | Babina daunchina |
| Ranatuerin-2SSa | Glandirana susurra (Sado Wrinkled Frog) |
| Ranatuerin-2-AW | Amolops wuyiensis (Wuyi Torrent Frog) |
This table is interactive. You can sort and filter the data.
Adaptive Evolution and Selective Pressures on Ranatuerin-2 Gene Loci
The evolution of the ranatuerin-2 gene is not merely a story of neutral genetic drift; it is shaped by strong adaptive pressures. Studies have provided significant evidence for positive selection acting on ranatuerin-2 gene loci, suggesting that these peptides are in an evolutionary arms race with pathogens. nih.govharvard.edu
Research on the northern leopard frog, Rana pipiens, revealed that a positive selective sweep likely fixed a single allele at the Ranatuerin-2 locus. nih.gov Further investigation into a paralogous locus, Ranatuerin-2b, also showed compelling evidence of at least one selective sweep, indicating that such evolutionary events may be typical for ranatuerin genes. nih.gov A selective sweep occurs when a new, beneficial mutation increases in frequency in a population due to positive selection.
A remarkable confirmation of an evolutionary hypothesis came from the study of the Ngäbe-Buglé leopard frog. frontiersin.org Researchers had previously reconstructed a hypothetical ancestral ranatuerin-2 peptide (Ranatuerin-2BPa) for R. pipiens and R. blairi and hypothesized it had undergone a selective sweep. nih.govfrontiersin.org This exact ancestral peptide was later discovered to be actively expressed in the Ngäbe-Buglé leopard frog. frontiersin.org While the ancestral and the extant (R. pipiens) peptides showed no significant functional differences against several bacterial pathogens, subsequent tests against the fungal pathogen Batrachochytrium dendrobatidis (Bd) revealed differences, suggesting the selective pressure for the sweep may have been driven by fungal diseases. nih.govfrontiersin.org This highlights how environmental pressures, such as emerging infectious diseases, can drive the rapid adaptive evolution of immune-related genes. frontiersin.org
The process of selection for antimicrobial peptide diversity in frogs can lead to gene duplication, which allows for the evolution of new peptide functions while retaining the original one, and can result in low allelic variation at a specific locus following a selective sweep. harvard.edu
Diversification Patterns of Ranatuerin-2 Peptides within Anuran Families
The ranatuerin-2 peptide family exhibits remarkable diversification within anuran (frog) families, a phenomenon largely attributed to gene duplication events. nih.gov This diversification is evident in the substantial structural heterogeneity observed among the peptides, where a peptide from one species rarely shares an identical amino acid sequence with that of another, even among closely related species. core.ac.uk
Ranatuerin-2 peptides have been identified across a wide range of North American and Eurasian ranid species. nih.govelkhornsloughctp.org While they are a predominant peptide family, their distribution and the number of paralogous forms vary from species to species. elkhornsloughctp.orgnih.gov For instance, within the Amerana species group, some species like R. cascadae express a single ranatuerin-2 peptide, whereas others, such as R. luteiventris and R. draytonii, express multiple paralogous genes resulting from gene duplications within their specific lineages. elkhornsloughctp.org
Structurally, most ranatuerin-2 peptides feature a conserved C-terminal cyclic domain, often referred to as the 'Rana box', formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com However, the size of this ring can vary, with ranatuerin-2 peptides typically containing a hexapeptide (6-membered) ring. nih.govresearchgate.net The primary sequence of the peptide, apart from the conserved cysteine residues, is highly variable. core.ac.uk This structural diversity is matched by a wide variability in antimicrobial specificities and potencies, suggesting that the diversification serves to protect frogs against a broad and ever-changing spectrum of pathogens. nih.govcore.ac.uk
Future Research Trajectories and Translational Perspectives for Ranatuerin 2spa
Exploration of Novel Mechanisms and Cellular Pathways
The primary mechanism of action for most ranatuerin-2 (B1576050) peptides is the disruption of microbial cell membranes. vulcanchem.comsmolecule.com As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. imrpress.comexplorationpub.com This interaction leads to membrane permeabilization and lysis, causing the leakage of cellular contents and eventual cell death. smolecule.comexplorationpub.com This membranolytic mechanism is a hallmark of many amphibian AMPs. researchgate.net
While membrane disruption is the widely accepted primary mechanism, there is growing interest in whether ranatuerin-2 peptides engage with intracellular targets. imrpress.com It is hypothesized that some AMPs, after crossing the cell membrane, may interfere with critical cellular processes. These potential secondary mechanisms could include the inhibition of DNA and protein synthesis, disruption of enzymatic activity, or interference with cell wall construction. imrpress.com For Ranatuerin-2PLx, a related peptide, studies suggest it induces cell death through an apoptotic process, hinting at the activation of intrinsic cellular pathways. nih.gov However, for the ranatuerin family specifically, the extent and nature of these intracellular interactions remain a key area for future investigation. imrpress.com
Development of Advanced Analogues for Specific Research Applications
A significant trajectory in ranatuerin research involves the rational design and synthesis of peptide analogues to probe structure-activity relationships and optimize biological functions. mdpi.comnih.gov By systematically modifying the primary amino acid sequence, researchers can enhance specific properties for research applications.
Key strategies include:
Truncation and Domain Analysis: To understand the role of specific structural features, analogues are created with parts of the peptide removed. For instance, the C-terminal heptapeptide (B1575542) loop, known as the "Rana box," is a common feature in ranatuerin-2 peptides. nih.govmdpi.com To investigate its importance, researchers developed truncated analogues like R2PLx-22 (from Ranatuerin-2PLx) and R2AW(1-22) (from Ranatuerin-2-AW), which had this loop removed. nih.govvulcanchem.com Studies on these analogues revealed that the Rana box was dispensable for the antibacterial activity of some ranatuerin-2 peptides. mdpi.comnih.gov Similarly, to study the disulfide bridge, a linear mutant of R2AW was created by substituting cysteine residues with serine, which also showed that this feature was not essential for its antibacterial effect. vulcanchem.commdpi.com
Amino Acid Substitution: Specific amino acids are replaced to alter physicochemical properties like charge and hydrophobicity. A highly successful example is the analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 , where substitutions were made to increase both cationicity and hydrophobicity. vulcanchem.com This modification resulted in a variant with significantly enhanced antibacterial and anticancer activities compared to the parent peptide. mdpi.comnih.gov Another study designed S−24-R2Plx by replacing a lysine (B10760008) in the loop structure of Ranatuerin-2PLx with a serine, demonstrating that reducing the positive charge within the loop significantly impaired antibacterial potency. nih.gov
Amidation: The C-terminal amidation of peptides is another common modification. The analogue RPb , a truncated and amidated version of Ranatuerin-2Pb, retained broad-spectrum antimicrobial activity while a non-amidated truncated version (RPa) lost activity against several microbes. nih.govnih.gov
These advanced analogues serve as powerful tools to dissect the molecular requirements for biological activity and to create optimized peptides for specific research purposes. mdpi.com
Investigation in Diverse Preclinical Research Models (excluding human clinical trials)
To assess the potential in vivo efficacy of newly designed ranatuerin analogues, researchers utilize various preclinical models. A prominent model in this field is the greater wax moth larva, Galleria mellonella. This model is advantageous due to its low cost, ethical simplicity, and an innate immune system that shares structural and functional similarities with that of vertebrates.
Recent studies have demonstrated the utility of this model for ranatuerin peptides:
The highly active analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 was tested in a G. mellonella model of methicillin-resistant Staphylococcus aureus (MRSA) infection. The study found that the peptide demonstrated potential in vivo efficacy, highlighting its therapeutic promise. mdpi.comnih.gov
Similarly, the analogue RPb , derived from Ranatuerin-2Pb, was shown to decrease the mortality of G. mellonella larvae infected with S. aureus. nih.govnih.gov
These investigations in non-mammalian preclinical models provide crucial proof-of-concept data, validating the therapeutic potential of optimized ranatuerin analogues before more complex studies are considered.
Potential Applications as Research Tools or Probes in Biological Systems
Beyond their direct therapeutic potential, Ranatuerin-2SPa and its analogues can be valuable as research tools and biological probes. Their defined interactions with cellular components allow them to be used to investigate fundamental biological processes.
Potential applications include:
Probing Membrane Structure and Function: The fundamental mechanism of ranatuerins involves interaction with microbial membranes. explorationpub.com Peptides with varying affinities and specificities can be used as probes to study the composition, charge, and dynamics of bacterial and fungal membranes. smolecule.com
Investigating Antimicrobial Resistance: As bacteria evolve resistance to conventional antibiotics, AMPs like ranatuerins offer a different mode of action that is less prone to resistance development. imrpress.com They can be used as research tools to study the mechanisms by which bacteria might develop resistance to membrane-disrupting agents.
Elucidating Structure-Function Relationships: As detailed in section 8.2, the systematic design of analogues is a powerful method to probe how specific amino acids and structural motifs (like the α-helix or the Rana box) contribute to biological activity. nih.govmdpi.com This provides fundamental insights into peptide biochemistry and the principles of molecular recognition.
Studying Apoptotic Pathways: Peptides like Ranatuerin-2PLx, which have been shown to induce apoptosis in cancer cells, could be used as probes to investigate the specific molecular pathways involved in programmed cell death. nih.gov
By leveraging these peptides as research tools, scientists can gain a deeper understanding of complex biological systems, from microbial pathogenesis to cancer cell biology.
Table of Compounds
| Compound Name | Abbreviation / Analogue Name | Description |
| This compound | - | A member of the ranatuerin-2 family of antimicrobial peptides. imrpress.com |
| Ranatuerin-2-AW | R2AW | A ranatuerin-2 peptide isolated from the Wuyi torrent frog (Amolops wuyiensis). mdpi.com |
| - | [Lys4,19, Leu20]R2AW(1-22)-NH2 | A cationicity- and hydrophobicity-enhanced analogue of R2AW with significantly optimized bioactivity. vulcanchem.commdpi.com |
| Ranatuerin-2PLx | R2PLx | An antimicrobial peptide identified from the skin secretions of the pickerel frog (Rana palustris). nih.gov |
| - | R2PLx-22 | A truncated analogue of R2PLx with the C-terminal "Rana box" hexapeptide ring removed. nih.gov |
| - | S−24-R2Plx | An analogue of R2PLx with a lysine residue replaced by serine to eliminate a positive charge in the loop structure. nih.gov |
| Ranatuerin-2Pb | - | An antimicrobial peptide from the skin secretion of Rana pipiens. nih.govnih.gov |
| - | RPa | A truncated analogue of Ranatuerin-2Pb. nih.gov |
| - | RPb | A truncated and C-terminally amidated analogue of Ranatuerin-2Pb that retained broad-spectrum activity. nih.govnih.gov |
Interactive Data Table: Research Findings for Ranatuerin Analogues
| Parent Peptide | Analogue | Modification | Preclinical Model | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2-AW | [Lys4,19, Leu20]R2AW(1-22)-NH2 | Truncation & Amino Acid Substitution | Galleria mellonella (Waxworm) | Significantly enhanced antibacterial/anticancer activity; potential in vivo efficacy against MRSA. | mdpi.comnih.gov |
| Ranatuerin-2PLx | R2PLx-22 | Truncation (Rana Box Removal) | In vitro | Demonstrated that the Rana box is essential for the biological potency of this peptide family. | nih.gov |
| Ranatuerin-2Pb | RPb | Truncation & C-terminal Amidation | Galleria mellonella (Waxworm) | Retained broad-spectrum antimicrobial activity and decreased mortality in S. aureus-infected larvae. | nih.govnih.gov |
| Ranatuerin-2-AW | R2AW(1-22) | Truncation (Rana Box Removal) | In vitro | Showed that the Rana box was dispensable for antibacterial activity in this specific peptide. | vulcanchem.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
